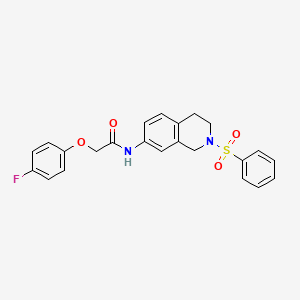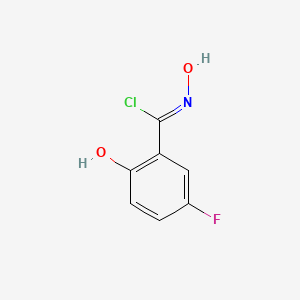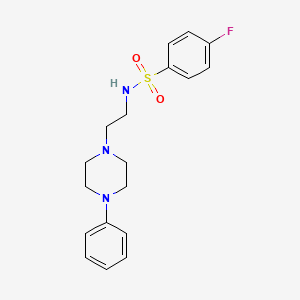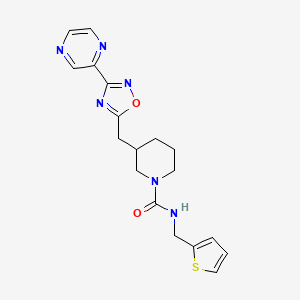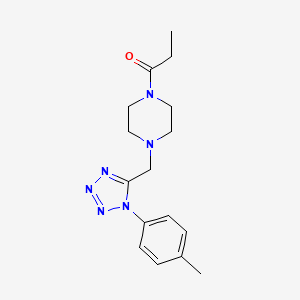
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Analogues for Therapeutic and Diagnostic Applications
Compounds related to the given structure, such as 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), have been studied for their utility in oncology, both as therapeutic and diagnostic tools. Their design aims to reduce lipophilicity to enhance tumor cell entry, with modifications made to improve σ receptor ligand affinity and selectivity, crucial for cancer treatment and imaging techniques (Abate et al., 2011).
Antibacterial and Biofilm Inhibition
Derivatives of piperazine, including compounds with added polar functionality and reduced lipophilicity, have shown potent antibacterial efficacies and biofilm inhibition activities. This is particularly relevant for tackling resistant bacterial strains and could lead to new treatments for infections caused by E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).
Antitubercular Activity
A series of novel compounds including piperazine derivatives have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibit promising minimum inhibitory concentrations (MICs), highlighting their potential as anti-tubercular agents (Naidu et al., 2016).
Antifungal Azoles
Optically active antifungal azoles incorporating piperazine units have been synthesized and shown to possess significant antifungal activity against various fungi, including Candida species and Aspergillus spp. This highlights the potential for new treatments for fungal infections (Upadhayaya et al., 2004).
Antiproliferative Activity
Derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Certain compounds within this series have shown promising activity, indicating potential applications in cancer therapy (Mallesha et al., 2012).
特性
IUPAC Name |
1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O/c1-3-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULGLXZOGRHVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

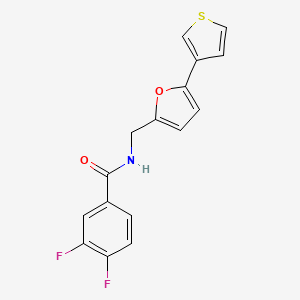
![(E)-N-[4-(Furan-2-yl)pyrimidin-2-yl]-2-phenylethenesulfonamide](/img/structure/B2456444.png)
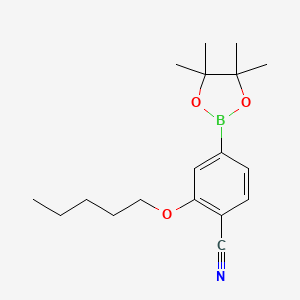
![2-{[2-({[(furan-2-yl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2456448.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2456449.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid](/img/structure/B2456451.png)
![8-Benzyl-2-hydroxy-8-azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B2456452.png)
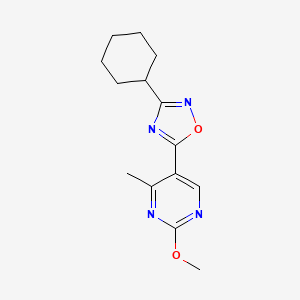
![3,6-dichloro-N-[(4-ethylphenyl)methyl]-N-(pyridin-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B2456455.png)
